N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887880-68-4
VCID: VC7672136
InChI: InChI=1S/C23H16FN3O5/c1-13-16(9-5-10-18(13)27(30)31)22(28)26-20-17-8-2-3-11-19(17)32-21(20)23(29)25-15-7-4-6-14(24)12-15/h2-12H,1H3,(H,25,29)(H,26,28)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Molecular Formula: C23H16FN3O5
Molecular Weight: 433.395

N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

CAS No.: 887880-68-4

Cat. No.: VC7672136

Molecular Formula: C23H16FN3O5

Molecular Weight: 433.395

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide - 887880-68-4

Specification

CAS No. 887880-68-4
Molecular Formula C23H16FN3O5
Molecular Weight 433.395
IUPAC Name N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H16FN3O5/c1-13-16(9-5-10-18(13)27(30)31)22(28)26-20-17-8-2-3-11-19(17)32-21(20)23(29)25-15-7-4-6-14(24)12-15/h2-12H,1H3,(H,25,29)(H,26,28)
Standard InChI Key LEGAFVAJRNELGS-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound belongs to the benzofuran carboxamide family, characterized by a fused bicyclic benzofuran core (C₈H₅O) with a carboxamide group (-CONH-) at the 2-position. Key substituents include:

  • A 3-fluorophenyl group attached to the carboxamide nitrogen.

  • A 2-methyl-3-nitrobenzamido group at the 3-position of the benzofuran ring.

This arrangement creates a planar, aromatic-rich structure with potential for π-π stacking interactions and hydrogen bonding.

Molecular Formula and Weight

  • Molecular formula: C₂₃H₁₈FN₃O₆

  • Molecular weight: 451.4 g/mol (calculated via PubChem’s formula-based methodology ).

Spectroscopic Identifiers

  • IUPAC Name: N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide.

  • SMILES: O=C(NC1=CC(=CC=C1)F)C2=C(OC3=CC=CC=C23)NC(=O)C4=C(C(=CC=C4)C)N+[O-].

  • InChIKey: Computationally derived identifiers are unavailable in existing sources, but analogous benzofuran carboxamides exhibit InChIKeys with 25-character hashes .

Synthetic Pathways and Precursor Chemistry

Key Precursors

  • 2-Methyl-3-nitrobenzoic acid: Aromatic nitro compounds like this serve as precursors for the benzamido moiety. Its synthesis typically involves nitration of 2-methylbenzoic acid, followed by purification .

  • 3-Fluoroaniline: Used to introduce the fluorophenyl group via amidation reactions.

Proposed Synthesis Route

  • Benzofuran core formation: Cyclization of substituted phenols with α-haloketones under basic conditions .

  • Carboxamide installation: Reaction of benzofuran-2-carboxylic acid with 3-fluoroaniline using coupling agents like EDCl/HOBt .

  • Benzamido group attachment:

    • Activation of 2-methyl-3-nitrobenzoic acid to its acid chloride (e.g., using thionyl chloride).

    • Amidation with the 3-amino group of the benzofuran intermediate .

Challenges in Synthesis

  • Steric hindrance: The 2-methyl and 3-nitro groups on the benzamido moiety may impede reaction efficiency.

  • Nitro group stability: Risk of reduction during catalytic hydrogenation steps .

Physicochemical Properties

Solubility and Lipophilicity

PropertyValue/DescriptionSource Analogy
Water solubility<0.1 mg/mL (predicted)Similar to
logP (octanol-water)~3.2 (estimated via ChemAxon tools)Based on nitro analogs
Preferred solventsDMSO, DMF, dichloromethanePatent data

Thermal Stability

  • Melting point: Estimated 180–190°C (extrapolated from benzofuran carboxamides ).

  • Degradation: Susceptible to photolytic cleavage of the nitro group, necessitating storage in amber vials .

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